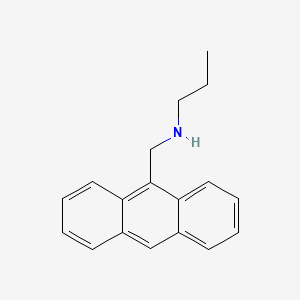

![molecular formula C14H22ClNO B6344106 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-85-5](/img/structure/B6344106.png)

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chalcone, which are natural products found in several plant species and have been reported for a broad spectrum of biological activities . Their analogues and derivatives have been widely synthesized to explore their potential uses .

Synthesis Analysis

A new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a novel synthetic BHPB analogue, was designed and synthesized .Molecular Structure Analysis

The structure of the chalcone-salicylate compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Another compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was characterized with single crystal diffraction technique .Chemical Reactions Analysis

The synthesis of these compounds typically involves reactions under reflux conditions . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis

The properties of these compounds were theoretically and experimentally studied and results show good agreement . For example, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has a Molecular Formula of C 17 H 16 O 2; Average mass 252.308 Da; Monoisotopic mass 252.115036 Da .Scientific Research Applications

Organic Synthesis and Chemical Reactivity

A notable application of similar compounds involves their role in organic synthesis. For example, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, showcasing the compound's utility in generating complex organic molecules resistant to aminolysis (Novakov et al., 2017). This process underscores the relevance of such compounds in synthesizing structurally diverse organic materials.

Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is another critical area of application. For instance, an asymmetric synthesis of (S)-levetiracetam was developed using a related compound as a chiral auxiliary, highlighting the utility of these compounds in producing pharmaceutically relevant enantiomers with high purity (Raju et al., 2014). This technique is fundamental in the pharmaceutical industry, where the production of enantiomerically pure substances is often necessary for drug effectiveness and safety.

Materials Science

In materials science, such compounds have been used to modify the properties of materials. For example, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including compounds related to the one , to form amine-treated polymers. These modifications enhance the thermal stability and antibacterial activities of the polymers, showcasing the compound's potential in creating materials with desirable properties for medical applications (Aly & El-Mohdy, 2015).

Biological Evaluation

The synthesis and biological evaluation of novel compounds also represent a significant area of application. For instance, novel imidazole bearing isoxazole derivatives, prepared by condensing related compounds, showed potential antimicrobial activity, underscoring the utility of such compounds in developing new antimicrobial agents (Maheta et al., 2012). This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial strains.

Mechanism of Action

The chalcone-salicylate compound was studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . MMPP strongly inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .

Safety and Hazards

As these compounds are primarily used for research purposes, they are not intended for human or veterinary use. Always handle with appropriate safety measures.

Future Directions

properties

IUPAC Name |

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJODQVSINYLMP-IPZCTEOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=C(C=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6344032.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)

amine hydrochloride](/img/structure/B6344051.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)